Diethyl 2-(amino(propylamino)methylene)malonate
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Overview
Description
Diethyl 2-(amino(propylamino)methylene)malonate is a chemical compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their reactivity and versatility. This particular compound is characterized by the presence of an amino group and a propylamino group attached to the methylene carbon of the malonate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(amino(propylamino)methylene)malonate typically involves the alkylation of diethyl malonate. One common method is the reaction of diethyl malonate with an appropriate alkyl halide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(amino(propylamino)methylene)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene carbon.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used.
Hydrolysis: Aqueous hydrochloric acid is used to hydrolyze the ester groups.
Decarboxylation: Heating in the presence of a strong acid or base.
Major Products
Alkylation: Produces dialkylated malonates.
Hydrolysis: Produces diethyl malonate and the corresponding carboxylic acids.
Decarboxylation: Produces substituted acetic acids.
Scientific Research Applications
Diethyl 2-(amino(propylamino)methylene)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(amino(propylamino)methylene)malonate involves its reactivity as a nucleophile. The compound can form enolate ions, which can then participate in nucleophilic substitution reactions. The presence of the amino and propylamino groups enhances its reactivity and allows for the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the amino and propylamino groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Diethyl 2-(pyrimidinylamino)methylene malonate: Contains a pyrimidinylamino group instead of the propylamino group.
Uniqueness
Diethyl 2-(amino(propylamino)methylene)malonate is unique due to the presence of both amino and propylamino groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
ethyl (Z)-3-ethoxy-3-hydroxy-2-(N'-propylcarbamimidoyl)prop-2-enoate |
InChI |
InChI=1S/C11H20N2O4/c1-4-7-13-9(12)8(10(14)16-5-2)11(15)17-6-3/h14H,4-7H2,1-3H3,(H2,12,13)/b10-8- |
InChI Key |
HKXSGKUNQHIHNH-NTMALXAHSA-N |
Isomeric SMILES |
CCCN=C(/C(=C(\O)/OCC)/C(=O)OCC)N |
Canonical SMILES |
CCCN=C(C(=C(O)OCC)C(=O)OCC)N |
Origin of Product |
United States |
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